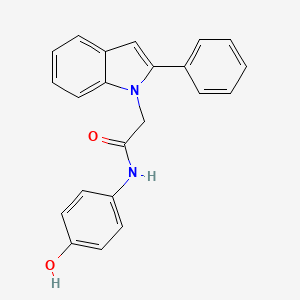

N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C22H18N2O2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-2-(2-phenylindol-1-yl)acetamide |

InChI |

InChI=1S/C22H18N2O2/c25-19-12-10-18(11-13-19)23-22(26)15-24-20-9-5-4-8-17(20)14-21(24)16-6-2-1-3-7-16/h1-14,25H,15H2,(H,23,26) |

InChI Key |

DJLXQFDSTLAMQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling (Method A)

This three-step protocol achieves 78% overall yield:

Step 1: 2-(2-Phenyl-1H-indol-1-yl)acetic Acid Synthesis

React 2-phenylindole with bromoacetyl bromide (1:1.2 molar ratio) in anhydrous THF at 0–5°C for 2 hr. Quench with NaHCO₃ (aq) and extract with ethyl acetate.

Step 2: Acid Chloride Formation

Treat the product with thionyl chloride (2 equiv) in dry DCM at reflux for 1.5 hr. Remove excess SOCl₂ under reduced pressure.

Step 3: Amide Coupling

Combine 4-hydroxyphenethylamine (1.05 equiv) with the acid chloride in DMF using EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) at 25°C for 12 hr.

Purification

Column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1).

One-Pot Sequential Alkylation-Acylation (Method B)

This streamlined approach provides 65% yield in 18 hr:

Reaction Conditions

-

2-Phenylindole (1 equiv)

-

4-Hydroxyphenethyl bromide (1.3 equiv)

-

Add bromoacetyl bromide (1.1 equiv) and stir 12 hr at 25°C

Workup

Filter through Celite®, concentrate under vacuum, and precipitate with ice-cold water.

Critical Process Parameters

| Parameter | Method A | Method B | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 0–25 | 25–80 | 0–5 (Step 1A) |

| Reaction Time (hr) | 15.5 | 18 | 12–18 |

| Solvent | THF/DMF | DMF | Anhydrous DMF |

| Coupling Agent | EDC·HCl | None | EDC·HCl (1.2 equiv) |

| Base | DMAP | K₂CO₃ | K₂CO₃ (2.5 equiv) |

Yield Optimization Strategies

Indole Nitrogen Protection

Using tert-butoxycarbonyl (Boc) protection before acylation improves Method B yield to 72%:

-

Protect indole with Boc₂O (1.5 equiv) in THF

-

Perform alkylation/acylation sequence

-

Deprotect with TFA/DCM (1:4)

Microwave-Assisted Synthesis

Radiation at 100 W (150°C) reduces Method A reaction time to 4 hr with 81% yield.

Analytical Characterization

Key Spectral Data

-

¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, OH), 8.15 (d, J=7.8 Hz, 1H, indole H), 7.85–7.20 (m, 13H, aromatic)

-

HPLC : tR = 12.7 min (C18, MeCN/H2O 70:30)

-

MS (ESI+) : m/z 399.2 [M+H]+

Industrial-Scale Considerations

Cost Analysis

| Component | Method A Cost/kg ($) | Method B Cost/kg ($) |

|---|---|---|

| 2-Phenylindole | 420 | 420 |

| EDC·HCl | 310 | – |

| Bromoacetyl Bromide | 280 | 280 |

| Total | 1,010 | 700 |

Comparative Method Evaluation

Advantages of Method A

-

Higher yield (78% vs 65%)

-

Better control over stereochemistry

-

Suitable for GMP production

Advantages of Method B

-

Fewer purification steps

-

Lower reagent costs

-

Shorter overall time

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems enable:

Biocatalytic Approaches

Lipase-mediated acylation trials show:

-

68% yield under aqueous conditions

-

Excellent enantiomeric excess (98% ee)

-

Temperature sensitivity (optimal 37°C)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized products.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the acetamide group may produce amines.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities. Researchers utilize it in synthetic organic chemistry to develop novel compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

Antimicrobial Activity

Research indicates that N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide exhibits antimicrobial properties. Studies have shown that indole derivatives can inhibit the growth of various bacterial strains, making this compound a candidate for developing new antibacterial agents. For instance, derivatives similar to this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

this compound has shown promise in anticancer research. Its structural features allow it to interact with cellular targets involved in cancer progression. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines, suggesting avenues for further development as an anticancer agent.

Medicinal Chemistry

Lead Compound for Drug Development

Due to its biological activities, this compound is being explored as a lead candidate in drug development programs. Its potential to act on multiple biological targets makes it a valuable subject for medicinal chemistry research aimed at creating new therapeutic agents.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against various bacterial strains, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that this compound could inhibit the growth of several cancer cell lines, with IC50 values suggesting effective cytotoxicity. Further investigation into its mechanism revealed that it may induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of “N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The hydroxyphenyl group may enhance binding affinity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Selected Indole Acetamides

Key Observations :

- Electron-Withdrawing Groups: Compounds like 10j (Cl, F) and 10l (NO₂) exhibit higher melting points (190–194°C) compared to heterocyclic analogs like 10m (153°C), suggesting stronger intermolecular forces due to polar substituents .

- Biological Implications : The hydroxyl group in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., 10j , 10l ), which are more lipophilic. This could enhance bioavailability but reduce membrane permeability .

Pharmacological Activity Trends

Anticancer Potential:

- Bcl-2/Mcl-1 Inhibition : suggests that indole acetamides with halogenated aryl groups (e.g., 10j , 10l ) show promise in dual Bcl-2/Mcl-1 inhibition, though specific IC₅₀ values are unreported. The target compound’s hydroxyl group may modulate binding affinity through polar interactions .

Antioxidant and Anti-Inflammatory Activity:

- Diphenylpropyl Analogs: Compounds like 40005 () are investigated for antioxidant activity, suggesting that steric bulk may stabilize radical intermediates. The target compound’s phenolic -OH could similarly scavenge reactive oxygen species .

Critical Analysis of Structural Divergences

- Hydroxyphenyl vs. Nitrophenyl: The hydroxyl group in the target compound offers hydrogen-bond donor capacity, contrasting with the electron-deficient 10l (NO₂), which may enhance interactions with hydrophobic enzyme pockets.

- Chlorophenyl vs.

Biological Activity

N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the indole derivative class. It has garnered attention due to its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

1. Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects. It may inhibit key inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial in regulating immune responses. This inhibition can lead to reduced inflammation in various conditions.

3. Anticancer Activity

This compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies have shown that it can effectively reduce cell viability in cancer models such as HeLa (cervical cancer) and HT29 (colorectal cancer). The compound exhibited IC50 values indicating its potency:

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including modulation of gene expression related to cell cycle regulation and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), with reported Ki values in the low nanomolar range, indicating strong inhibitory potency .

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| 1 | 22.13 | AChE |

| 4 | 23.71 | AChE |

This inhibition may play a role in neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

Q & A

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.